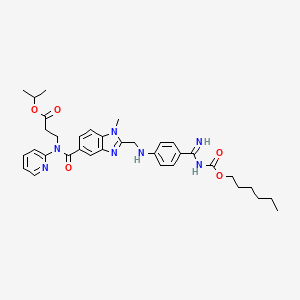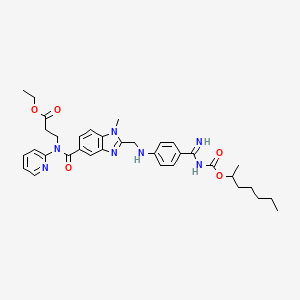
Dehydro Isradipine Lactone
Overview
Description
Dehydro Isradipine Lactone is a chemical compound with the molecular formula C18H15N3O5 . It is a derivative of Isradipine, which is a 2,4-dihydropyridine and a selective agonist of L-type Ca2+ channels .
Molecular Structure Analysis
The molecular structure of Dehydro Isradipine Lactone is characterized by a molecular weight of 353.3 g/mol . The IUPAC name for this compound is propan-2-yl 4- (2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo [3,4-b]pyridine-3-carboxylate .Scientific Research Applications
L-Type Calcium Channel Agonist
Dehydro Isradipine Lactone is a derivative of Isradipine, which is a selective agonist of L-type calcium channels . This means it can bind to these channels and induce a physiological response, which is often used in research to understand the function and behavior of these channels.
Anti-Atherosclerotic Effects
Research has indicated that Isradipine, from which Dehydro Isradipine Lactone is derived, has anti-atherosclerotic effects in animals . This suggests that Dehydro Isradipine Lactone could potentially be used in research related to atherosclerosis, a disease where plaque builds up inside the arteries.
Improvement of Vasodilation
Isradipine improves endothelium-mediated nitric oxide (NO)-dependent vasodilation in vitro . This means it can help blood vessels widen and improve blood flow, which is a crucial aspect in cardiovascular research.
Neuroprotective Effects
Studies indicate that Isradipine may provide a neuroprotective effect in a rat model of focal ischemia . This suggests that Dehydro Isradipine Lactone could potentially be used in research related to neuroprotection, particularly in conditions like stroke or neurodegenerative diseases.
Dopamine Neuronal Fibers and Cell Bodies Protection
Isradipine produces a dose-dependent sparing of dopamine neuronal fibers and cell bodies . This suggests that Dehydro Isradipine Lactone could potentially be used in research related to neurodegenerative diseases like Parkinson’s disease, where dopamine neurons are progressively lost.
Proteomics Research
Dehydro Isradipine Lactone is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in various experiments to understand protein structure and function.
Mechanism of Action
Target of Action
Dehydro Isradipine Lactone is a derivative of Isradipine . Isradipine is a 2,4-dihydropyridine, selective agonist of L-type Ca2+ channels . The primary targets of Dehydro Isradipine Lactone are likely to be similar to those of Isradipine, which are the L-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cardiac and arterial smooth muscle cells .
Mode of Action
Dehydro Isradipine Lactone, like Isradipine, is expected to bind to calcium channels with high affinity and specificity, inhibiting calcium flux into cardiac and arterial smooth muscle cells . This inhibition of calcium influx leads to a decrease in arterial smooth muscle contractility and subsequent vasoconstriction .
Biochemical Pathways
Inhibition of calcium influx through L-type calcium channels can lead to a decrease in the contractile activity of arterial smooth muscle cells, resulting in vasodilation .
properties
IUPAC Name |
propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBPHSXEFQBNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652534 | |
| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Isradipine Lactone | |
CAS RN |
1076199-91-1 | |
| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)
![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)


![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)